molecular formula C18H19ClN4 B12393789 Dopamine D4 receptor antagonist-1

Dopamine D4 receptor antagonist-1

Cat. No.: B12393789
M. Wt: 326.8 g/mol
InChI Key: BRLVOVGBNYPHBQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound features a piperidine scaffold substituted with aromatic and halogenated groups that confer subtype specificity. The core structure includes a tertiary amine at position 1 of the piperidine ring, which forms a salt bridge with Asp115 in the DRD4 orthosteric pocket. X-ray crystallography reveals that the (S)-enantiomer preferentially binds due to optimal spatial alignment with the receptor’s transmembrane helices (TM2 and TM3), whereas the (R)-enantiomer shows reduced affinity.

A critical structural element is the 3-hydroxypiperidine moiety, which participates in hydrogen bonding with Ser196 in TM5. This interaction stabilizes the inactive receptor conformation by restricting TM2-TM3 mobility. Substituents at the piperidine’s 4-position, such as fluorophenyl or chlorothiazole groups, extend into a secondary pocket unique to DRD4, enhancing selectivity over D2 and D3 receptors. For example, incorporation of a 2,3-dichlorophenyl group increases DRD4 binding affinity (Ki = 8.1 nM) while reducing sigma-1 receptor activity by 18-fold compared to unsubstituted analogs.

Table 1: Key Structural Features and Binding Affinities of Select Analogs

Substituent Position Functional Group DRD4 Ki (nM) Sigma-1 Ki (nM) Selectivity Ratio
3-Hydroxy -OH 8.1 149 18.4
4-Position 2,3-Cl₂Ph 29 1,093 37.7
N-Substituent Morpholine 91 646 7.1

Crystallographic Characterization of Receptor-Ligand Complexes

The 3.5 Å resolution crystal structure of DRD4 bound to this compound (PDB ID: 6IQL) reveals a homodimeric receptor arrangement, a first among dopamine receptors. The ligand occupies an extended binding pocket (EBP) formed by residues from TM2, TM3, and TM7. Key interactions include:

  • Halogen bonding : A chlorine atom at the ligand’s meta position engages in a 3.3 Å interaction with the carbonyl oxygen of Val109 in TM2, contributing to a 40% increase in binding energy compared to non-halogenated analogs.
  • Sodium ion coordination : A conserved sodium ion in the allosteric pocket stabilizes the antagonist-receptor complex by coordinating with Asp70 and Ser124, reducing conformational flexibility in TM1 and TM7.

Mutagenesis studies demonstrate that replacing Phe110 in TM2 with alanine abolishes ligand binding, underscoring the role of π-π stacking between the ligand’s benzofuran group and aromatic residues. Additionally, the antagonist induces a 12° rotation in TM6, widening the intracellular G-protein binding site and preventing signal transduction.

Thermodynamic Stability and Solubility Profiles

Thermodynamic analysis via isothermal titration calorimetry (ITC) shows a binding entropy (ΔS) of +63 J·mol⁻¹·K⁻¹, indicating hydrophobic interactions dominate ligand-receptor association. The compound’s solubility profile varies significantly with pH:

  • Aqueous solubility : 22 μM at pH 7.4 (simulated physiological conditions)
  • LogP : 3.1 ± 0.2, reflecting moderate lipophilicity suitable for blood-brain barrier penetration

Properties

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1H-benzimidazole

InChI

InChI=1S/C18H19ClN4/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18-20-16-6-1-2-7-17(16)21-18/h1-7,12H,8-11,13H2,(H,20,21)

InChI Key

BRLVOVGBNYPHBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of dopamine D4 receptor antagonist-1 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Dopamine D4 receptor antagonist-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

Dopamine D4 receptor antagonist-1 selectively targets the dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex. This receptor plays a crucial role in cognitive functions such as attention, decision-making, and behavior modulation. The antagonist's ability to selectively inhibit D4 receptor activity makes it a candidate for treating conditions linked to dysregulated dopaminergic signaling.

Substance Use Disorders

Research indicates that dopamine D4 receptor antagonists can significantly alter cognition and behavior in animal models of drug addiction. For instance, a study demonstrated that a selective D4 receptor antagonist reduced the rewarding effects of cocaine in rats, suggesting its potential utility in treating cocaine use disorder . The compound's ability to decrease intravenous infusions of cocaine under controlled conditions highlights its promise as a therapeutic agent for substance use disorders.

Attention Deficit Hyperactivity Disorder (ADHD)

This compound has been explored as a therapeutic target for ADHD. Animal studies have shown positive outcomes, indicating that these antagonists can counteract dopamine-mediated inhibition of glutamate release, which is implicated in ADHD pathophysiology . However, clinical trials have yielded mixed results; one randomized study did not find significant efficacy over placebo in adults with ADHD, underscoring the need for further investigation into dosage and patient selection .

Psychostimulant Addiction

The role of dopamine D4 receptor antagonists extends to other psychostimulants such as nicotine and amphetamines. Evidence suggests that these antagonists may help prevent relapse in addiction scenarios by modulating dopaminergic pathways associated with reward and reinforcement . This application is particularly relevant given the ongoing challenges in treating stimulant addiction.

Case Study 1: Cocaine Use Disorder

A study involving the administration of this compound (compound 5f) in rats showed a dose-dependent decrease in cocaine self-administration. This finding supports the hypothesis that targeting the D4 receptor can mitigate the reinforcing effects of cocaine, providing a potential avenue for developing new treatments for cocaine addiction .

Case Study 2: ADHD

In a clinical trial assessing the effects of the selective D4 receptor antagonist L-745,870 on adults with ADHD, researchers found no significant improvement compared to placebo. Limitations such as small sample size and lack of comprehensive cognitive assessments were noted, indicating that further studies are necessary to explore the efficacy of dopamine D4 receptor antagonists in this population .

Comparative Data Table

Application Effectiveness Research Findings
Substance Use DisordersPromisingReduced cocaine self-administration in rats; supports development for SUDs
Attention Deficit Hyperactivity DisorderMixed resultsRandomized trial showed no significant effect over placebo; need for further studies
Psychostimulant AddictionPotential for relapse preventionAntagonism may be beneficial for nicotine and amphetamine addiction

Mechanism of Action

Dopamine D4 receptor antagonist-1 exerts its effects by binding to the dopamine D4 receptor and preventing the activation of the receptor by dopamine. This inhibition blocks the downstream signaling pathways mediated by the receptor, including the modulation of cyclic adenosine monophosphate levels and the activation of protein kinases. The compound’s selectivity for the dopamine D4 receptor over other dopamine receptor subtypes is achieved through specific interactions with the receptor’s binding site .

Comparison with Similar Compounds

Comparison with Similar Dopamine D4 Receptor Antagonists

Binding Affinity and Selectivity

The table below compares Antagonist-1 with other DRD4 antagonists in terms of binding affinity (Ki) and selectivity:

Compound Ki (D4, nM) Selectivity (vs. D1/D2/D3/D5) Key Structural Features Clinical Status
Antagonist-1 9.0 >100-fold Not disclosed Preclinical research
L-745,870 0.43 >2000-fold Pyrolopyridine-piperazine scaffold Failed Phase II (schizophrenia)
Compound 14a 0.3 >2000-fold 4,4-Difluoropiperidine ether Tool compound (research use)
YM-43611 1.2 (D4) Moderate (D3/D4 dual antagonist) Benzamide-pyrrolidine scaffold Preclinical research
A-381393 6.8 >100-fold Benzimidazole-piperazine derivative Tool compound
4n (Table 3, ) 10.4 <50% inhibition at D1/D2/D3 Alkoxymethyl morpholine analog Research use
Key Observations:
  • Antagonist-1 exhibits moderate affinity compared to high-affinity compounds like L-745,870 and Compound 14a, but its selectivity profile is comparable to clinical candidates .
  • L-745,870 , despite exceptional selectivity and brain penetration, failed in clinical trials due to lack of efficacy in schizophrenia, highlighting limitations of DRD4 antagonism alone .

Pharmacological and Clinical Profiles

In Vivo Effects
  • However, it induced catalepsy in mice at high doses (100 mg/kg) .
  • Clozapine (non-selective): Binds to DRD4 but also D2 and serotonin receptors. Its clinical efficacy in treatment-resistant schizophrenia is attributed to multi-receptor modulation .
Clinical Outcomes
  • L-745,870 : Failed to improve psychotic symptoms in Phase II trials, underscoring the complexity of DRD4’s role in schizophrenia .
  • Antagonist-1: No clinical data reported, but its limbic selectivity may offer advantages in reducing motor side effects .

Structure-Activity Relationships (SAR)

  • Piperazine Scaffolds : Common in high-affinity antagonists (e.g., L-745,870, A-381393) but prone to metabolic instability .
  • 4,4-Difluoropiperidine Ethers : Compound 14a’s scaffold enhances selectivity but requires optimization for pharmacokinetics .
  • Planar Chiral Compounds: Paracyclophane derivatives (e.g., ) explore novel binding geometries but lack in vivo data .

Selectivity vs. Efficacy

Emerging roles in addiction and Parkinson’s disease (e.g., dyskinesias) may revitalize interest .

Pharmacokinetic Optimization

Compounds like 14a require structural modifications to improve microsomal stability and reduce plasma protein binding .

Multitarget Approaches

Hybrid compounds targeting DRD4 alongside serotonin or glutamate receptors (akin to clozapine) may enhance therapeutic outcomes .

Biological Activity

Dopamine D4 receptor antagonist-1 (D4R antagonist-1) is a compound that selectively inhibits the activity of the dopamine D4 receptor (D4R), a member of the dopamine receptor family implicated in various neuropsychiatric disorders. This article delves into its biological activity, including pharmacological mechanisms, effects on neurotransmission, and potential therapeutic applications.

Overview of Dopamine D4 Receptor

The D4R is primarily expressed in the brain regions associated with cognition, emotion, and behavior regulation. Its role in modulating dopaminergic and noradrenergic signaling makes it a critical target for understanding conditions such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance use disorders .

Pharmacodynamics : D4R antagonists like D4R antagonist-1 exhibit high selectivity for the D4 receptor over other dopamine receptor subtypes (e.g., D1, D2) and serotonin receptors. This selectivity is crucial for minimizing side effects associated with broader receptor inhibition .

Inhibition of cAMP Production : Studies have shown that activation of D4R leads to inhibition of cyclic adenosine monophosphate (cAMP) production. For instance, transfection studies indicated that different variants of the D4 receptor could reduce forskolin-stimulated cAMP levels significantly . This pathway is vital for understanding how D4R antagonists can modulate neurotransmitter release.

Biological Activity and Effects

  • Neurotransmission Modulation : D4R antagonists have been shown to exert significant effects on neurotransmission within the frontal cortex and striatum. For example, in vivo experiments demonstrated that these antagonists could inhibit glutamate release in striatal terminals, suggesting a role in modulating excitatory neurotransmission .
  • Behavioral Studies : Animal models have provided insights into the behavioral implications of D4R antagonism. Notably, studies using D4 knockout mice revealed that the absence of this receptor resulted in altered responses to psychostimulants, indicating its involvement in addiction pathways . Furthermore, pharmacological studies showed that selective D4R antagonists did not increase drug self-administration behaviors, highlighting their potential therapeutic benefits in addiction treatment .
  • Circadian Regulation : The expression of D4Rs exhibits circadian variation, particularly in the pineal gland where they influence melatonin synthesis. This suggests that D4R antagonists could play a role in regulating sleep-wake cycles and related disorders .

Table 1: Summary of Key Research Findings on D4R Antagonist-1

Study ReferenceFindingsImplications
Activation of D4 receptors reduced cAMP levels significantly in GH 4C 1 cells.Suggests potential mechanisms for regulating prolactin secretion.
Inhibition of glutamate release by optogenetic manipulation in mouse models.Indicates a critical role in modulating excitatory signaling pathways.
Lack of increased drug self-administration in D4 knockout mice.Supports potential therapeutic applications for addiction treatment.

Q & A

Q. How can researchers assess the selectivity of Dopamine D4 receptor antagonist-1 across dopamine receptor subtypes?

Answer: Selectivity is evaluated using radioligand binding assays to measure inhibition constants (Ki) for D4R compared to other dopamine receptors (e.g., D1, D2, D3). For example, competitive binding studies with transfected cells expressing individual receptor subtypes can quantify affinity. This compound exhibits high selectivity for D4R, with Ki values of 9.0 nM for Hd4.2 (a D4R variant) and 7.5 nM for human D4 receptors, compared to weaker binding to D2 (Ki = 24–62 nM) or D1 receptors (Ki = 26 nM) .

Q. What in vivo models are appropriate for studying the effects of this compound on schizophrenia-related behaviors?

Answer: Preclinical studies use male Long-Evans rats (180–250 g) or D4 receptor knockout (D4 KO) mice. Behavioral assays include measuring DOPA accumulation in the hippocampus (linked to catecholaminergic activity) after intraperitoneal injection (10 mg/kg). Striatal effects are compared to assess regional specificity . Electrophysiological recordings in brain slices further validate neuronal activity modulation .

Q. What methodologies are used to determine the antagonist’s effect on intracellular signaling pathways?

Answer: cAMP inhibition assays in CHO-K1 cells transfected with D4R variants (e.g., D4.2, D4.4, D4.7) measure dopamine’s ability to suppress forskolin-stimulated cAMP production. Antagonist efficacy is quantified via EC50 values, with D4.7 showing ~37 nM EC50 compared to 16 nM for D4.2/D4.4 . Calcium imaging and Gαi/o protein signaling assays in GnRH neurons further validate pathway modulation .

Advanced Research Questions

Q. How do D4 receptor polymorphisms influence the efficacy of this compound?

Answer: Polymorphisms in the D4R extracellular loop (e.g., D4.7 variant with a 7-repeat sequence) reduce dopamine’s potency by ~2-fold in cAMP inhibition assays. Stable transfection of D4R variants into cell lines allows comparative pharmacological profiling. RT-PCR and immunocytochemistry confirm receptor expression in target neurons .

Q. How can researchers resolve conflicting data on D4R-mediated effects in different brain regions?

Answer: Regional specificity is tested by comparing hippocampal DOPA accumulation (inhibited by the antagonist) to striatal activity (no effect) in rats . Brain slice electrophysiology with selective antagonists (e.g., SCH-23390 for D1/5R, sulpiride for D2/3R) isolates D4R-mediated inhibition of GnRH neuron firing rates (0.70 ± 0.25 Hz to 0.26 ± 0.12 Hz) . Paired t-tests and unpaired t-tests analyze firing rate changes across paradigms .

Q. What computational tools aid in optimizing the antagonist’s structure for higher affinity?

Answer: High-resolution D4R crystal structures (e.g., bound to nemonapride) enable molecular docking and dynamics simulations. Virtual screening using platforms like TOPSCIENCE DATABASE identifies lead compounds. Structure-activity relationship (SAR) studies optimize substituents on the pyrrolo-pyridine scaffold to enhance selectivity and potency .

Q. How does this compound modulate AMPA receptor trafficking in GABAergic interneurons?

Answer: Prefrontal cortex studies in rodents show D4R activation reduces AMPA receptor surface expression via clathrin-mediated endocytosis. Co-immunoprecipitation and Western blotting quantify GluA1/2 subunit internalization. Electrophysiology measures changes in AMPA/NMDA receptor current ratios in interneurons .

Q. What are best practices for validating D4R antagonist specificity in electrophysiological studies?

Answer: Combine pharmacological blockade (e.g., SCH-23390 for D1/5R, sulpiride for D2/3R) with dopamine application in brain slices. Specific D4R inhibition is confirmed if neuronal firing rate suppression persists (e.g., 0.37 ± 0.12 Hz to 0.091 ± 0.07 Hz in GnRH neurons). Control experiments in D4 KO mice further validate target engagement .

Q. What are the implications of D4R crystal structures for developing novel antagonists?

Answer: Crystal structures reveal ligand-binding pocket conformations, guiding rational drug design. For example, nemonapride-bound D4R structures identify critical interactions (e.g., hydrogen bonding with Ser196). This informs the synthesis of analogs with improved pharmacokinetic properties and reduced off-target effects .

Q. How can researchers analyze the antagonist’s pharmacokinetic properties in preclinical models?

Answer: Plasma and brain tissue samples from rodents (post-i.p. administration) are analyzed via LC-MS/MS to determine bioavailability, half-life, and blood-brain barrier penetration. Microdialysis measures extracellular fluid concentrations. Dose-response curves correlate exposure levels with target engagement (e.g., hippocampal DOPA accumulation) .

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